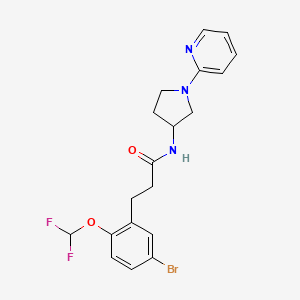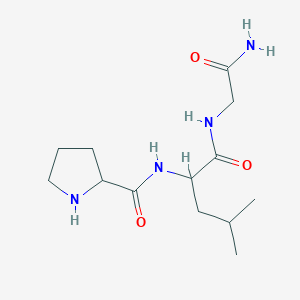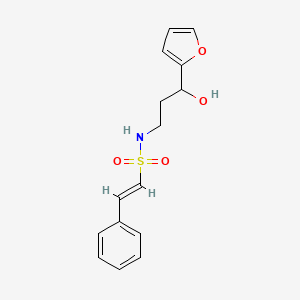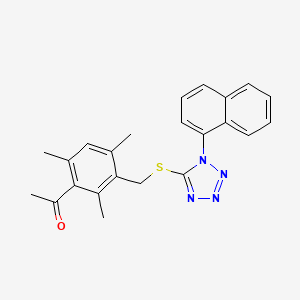![molecular formula C15H14N4O2S B2577014 2-(Benzylthio)-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle CAS No. 907971-20-4](/img/structure/B2577014.png)
2-(Benzylthio)-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of pyrimidine, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique
- Le BMTP sert d'intermédiaire crucial dans la synthèse des triazolopyrimidines, qui présentent des activités biologiques diverses. Les chercheurs utilisent le BMTP comme bloc de construction pour créer de nouveaux composés aux effets thérapeutiques potentiels .
- Le BMTP a été étudié dans des réactions d'échange hydrogène-deutérium (H–D). Lorsqu'il est dissous dans un solvant CD3OD, aucun échange ne se produit. Cependant, en ajoutant une petite quantité de NaOD, un échange H–D significatif est observé. Les chercheurs étudient les taux d'échange à différentes températures et concentrations de NaOD. Ces informations peuvent être instructives pour comprendre les réactions d'ouverture de cycle des dérivés de la 1,2,4-triazolo[1,5-a]pyrimidine .
- Les dérivés du BMTP ont été utilisés comme réactifs pour synthétiser des complexes de ruthénium (II)-Hmtpo. De plus, les composés à base de BMTP servent d'inhibiteurs de la dihydroorotate déshydrogénase avec une activité antimalarienne potentielle .
- Des études ont exploré l'activité pharmacologique du BMTP liée à sa liaison à l'ARN TAR du VIH. Comprendre ces interactions peut contribuer au développement de médicaments antiviraux .
- Les chercheurs ont synthétisé de nouveaux dérivés de la 1,2,4-triazolo[1,5-a]pyrimidine en utilisant le BMTP comme composé de départ. Ces dérivés contiennent souvent des unités de Schiff-base de la 1,2,4-triazole-5-thione, qui pourraient avoir diverses propriétés biologiques .
Synthèse des triazolopyrimidines
Études d'échange hydrogène-deutérium
Complexes de ruthénium et activité antimalarienne
Liaison à l'ARN TAR du VIH
Dérivés de la 1,2,4-triazolo[1,5-a]pyrimidine
Contributions à la chimie médicinale
Orientations Futures
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mécanisme D'action
Target of Action
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been reported to exhibit significant biological activities, including acting as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . Therefore, it can be inferred that Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also target PDE enzymes.
Mode of Action
As a potential PDE inhibitor , it may bind to the active site of the enzyme, preventing the breakdown of cAMP. This would result in increased levels of cAMP within the cell, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as a potential PDE inhibitor, would be the cAMP signaling pathway . By inhibiting PDE and thus increasing cAMP levels, it could affect numerous downstream pathways regulated by cAMP, including pathways involved in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
It has been observed that related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class undergo hydrogen-deuterium (h-d) exchange in the presence of a base . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would depend on its specific targets and the cells in which it is active. As a potential PDE inhibitor, its primary effect would likely be an increase in intracellular cAMP levels . This could lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and inflammation, among others.
Action Environment
The action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be influenced by various environmental factors. For instance, it has been observed that related compounds undergo H-D exchange in the presence of a base . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other molecules or drugs, could also potentially influence its action.
Analyse Biochimique
Biochemical Properties
It has been observed to undergo a significant hydrogen-deuterium (H-D) exchange when dissolved in a CD3OD solvent in the presence of NaOD . This H-D exchange usually happens between D2O/CD3OD solvent and N-heterocyclic compounds and has been used to characterize protein structure, protein-protein interaction, and other chemical and biological properties .
Molecular Mechanism
It is known that the compound undergoes H-D exchange in the presence of a base . This could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It has been observed that the rates of H-D exchange of this compound were different under identical conditions, but were enhanced with increasing temperature and concentration of NaOD .
Propriétés
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJRHCPZYLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)
![1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2576932.png)
![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)



![3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2576945.png)


![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2576950.png)
![N-(2-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
